Azarole

Description

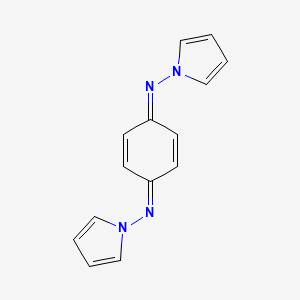

Structure

3D Structure

Properties

CAS No. |

55872-82-7 |

|---|---|

Molecular Formula |

C14H12N4 |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

1-N,4-N-di(pyrrol-1-yl)cyclohexa-2,5-diene-1,4-diimine |

InChI |

InChI=1S/C14H12N4/c1-2-10-17(9-1)15-13-5-7-14(8-6-13)16-18-11-3-4-12-18/h1-12H |

InChI Key |

VQKVZNAYFUDTTE-UHFFFAOYSA-N |

SMILES |

C1=CN(C=C1)N=C2C=CC(=NN3C=CC=C3)C=C2 |

Canonical SMILES |

C1=CN(C=C1)N=C2C=CC(=NN3C=CC=C3)C=C2 |

Synonyms |

azarole azarole, (E)-isomer azarole, (Z)-isomer N,N'-2,5-cyclohexadiene-1,4-diylidenebis(1H-pyrrol-1-amine) |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Phytochemical Composition and Bioactivity of Crataegus azarolus

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Crataegus azarolus L., commonly known as the Mediterranean hawthorn or azarole, is a species with a long history in traditional medicine for treating cardiovascular and inflammatory ailments.[1] This technical guide provides a comprehensive analysis of its rich phytochemical composition, presenting quantitative data, detailed experimental protocols for analysis, and an exploration of the molecular mechanisms underlying its therapeutic effects. The pharmacological potential of C. azarolus is primarily attributed to its diverse array of bioactive compounds, including flavonoids, phenolic acids, proanthocyanidins, and triterpenoids.[2][3] This document summarizes the current scientific literature, focusing on the identification and quantification of these key phytochemicals and the signaling pathways they modulate, such as the NF-κB and Akt/HIF-1 pathways. The information is structured to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

The genus Crataegus, belonging to the Rosaceae family, encompasses approximately 280 species distributed across the northern temperate regions.[2] Among these, Crataegus azarolus is notable for its historical use in folk medicine, particularly for managing cardiovascular disorders, inflammation, diabetes, and rheumatism.[1][4] The therapeutic benefits of azarole are linked to its complex phytochemical matrix, which includes a significant concentration of polyphenols, flavonoids, proanthocyanidins, and triterpenes.[1][2] While the general pharmacological properties of hawthorn are well-recognized, detailed investigations into the specific compounds within C. azarolus and their mechanisms of action are crucial for its validation and potential clinical application. This guide aims to consolidate the existing quantitative data, outline the analytical methodologies used for its study, and visualize the key signaling pathways influenced by its bioactive constituents.

Phytochemical Composition

The medicinal properties of C. azarolus are derived from a wide spectrum of secondary metabolites. The primary classes of compounds identified in various parts of the plant (fruits, leaves, flowers) are detailed below.

2.1. Phenolic Compounds Phenolic compounds are a major group of bioactive molecules in C. azarolus, responsible for many of its antioxidant and anti-inflammatory effects.[5]

-

Phenolic Acids: Key identified phenolic acids include chlorogenic acid and protocatechuic acid.[6][7] Other studies have also noted the presence of neochlorogenic, vanillic, ferulic, and p-coumaric acids in the Crataegus genus.[8]

-

Flavonoids: This is the most abundant subclass. Identified flavonoids include flavonol glycosides like hyperoside (quercetin-3-o-galactoside), isoquercitrin, rutin, astragalin, and spiraeoside.[3][6][7] Other significant flavonoids are vitexin, vitexin-2-O-rhamnoside, quercetin, kaempferol, apigenin, and luteolin.[9][10][11]

-

Proanthocyanidins and Tannins: These are oligomeric and polymeric flavonoids. Studies have confirmed the presence of total and condensed tannins, with specific identification of procyanidin B2 (epicatechin-(4β→8)-epicatechin).[6][7][12]

2.2. Triterpenoids Triterpenoids are another significant class of compounds with potent biological activity.

-

Pentacyclic Triterpenes: Fupenzic acid has been isolated from the leaves and identified as a potent anti-inflammatory agent.[1] Other identified triterpenoids include oleanolic acid and ursolic acid.[13][14]

2.3. Other Compounds

-

Volatile Compounds: Gas chromatography-mass spectrometry (GC-MS) analysis has identified numerous volatile compounds, with benzaldehyde and α-farnesene being principal components in leaves at certain maturity stages.[15]

-

Fatty Acids and Sterols: Analysis of fruit oil has revealed the presence of palmitic acid, palmitoleic acid, α-linoleic acid, and linoleic acid.[13][14]

-

Vitamins and Minerals: The fruits contain Vitamin C and essential minerals such as calcium, sodium, and potassium.[8]

Quantitative Analysis of Phytochemicals

The concentration of bioactive compounds in Crataegus azarolus can vary significantly based on the plant part, geographical origin, harvest time, and extraction method.[15] The following tables summarize quantitative data from various studies.

Table 1: Total Phenolic, Flavonoid, and Tannin Content in C. azarolus

| Plant Part | Extraction/Solvent | Analyte | Method | Content | Reference |

|---|---|---|---|---|---|

| Berries | Decoction Extract | Total Polyphenols | Folin-Ciocalteu | 107.7 ± 1.43 mg GAE/g DM | [6] |

| Berries | Decoction Extract | Total Flavonoids | AlCl₃ Method | 21.89 ± 3.35 mg TAE/g DM | [6] |

| Berries | Decoction Extract | Condensed Tannins | Vanillin Method | 6.09 ± 0.62 mg C/g DM | [6] |

| Aerial Parts | n-butanol Extract | Total Polyphenols | Folin-Ciocalteu | 307.33 ± 2.33 mg GAE/g extract | [3] |

| Aerial Parts | n-butanol Extract | Total Flavonoids | AlCl₃ Method | 143.0 ± 2.12 mg QE/g extract | [3] |

| Fruits | Methanol/Water | Total Phenols | Folin-Ciocalteu | 21.19–69.12 mg GAE/g dw | [16][17] |

| Fruits | Methanol/Water | Total Flavonoids | AlCl₃ Method | 2.44–6.08 mg QE/g dw | [16][17] |

| Flowers | Ethyl Acetate | Total Phenols | Folin-Ciocalteu | 1415.5–1638.7 mg GAE/100 g dw | [7] |

| Leaves | Ethyl Acetate Fraction | Total Phenolics | Folin-Ciocalteu | 111.96 mg GAE/g | [5] |

| Leaves | Ethyl Acetate Fraction | Total Flavonoids | AlCl₃ Method | 5.87±0.255 mg QE/g |[5] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; TAE: Tannic Acid Equivalents; C: Catechin Equivalents; DM: Dry Matter; dw: Dry Weight.

Table 2: Quantification of Major Individual Phytochemicals in C. azarolus

| Compound | Plant Part | Method | Concentration | Reference |

|---|---|---|---|---|

| Chlorogenic Acid | Berries | LC-ESI-MS | 406,975 ppm | [6] |

| Hyperoside | Berries | LC-ESI-MS | 140,949 ppm | [6] |

| Hyperoside | Not specified | LC-MS/MS | 399.91 µg/g | [3] |

| Astragalin | Not specified | LC-MS/MS | 147.22 µg/g | [3] |

| Rutin | Not specified | LC-MS/MS | 102.62 µg/g | [3] |

| Hyperoside | Leaves | HPLC | 28.12-30.26 % of total flavonoids | [9][11] |

| Vitexin-rhamnoside | Leaves | HPLC | 18.00-30.30 % of total flavonoids | [9][11] |

| Hyperoside | Fruits | HPLC | 0.87–2.94 mg/g dw | [16][17] |

| Chlorogenic Acid | Fruits | HPLC | 0.06–1.16 mg/g dw | [16][17] |

| Isoquercetin | Fruits | HPLC | 0.24–1.59 mg/g dw | [16][17] |

| α-Linoleic Acid | Fruit Oil | HPLC | 31.40 - 37.20 % | [13][14] |

| Acetylcholine | Fruit | HPLC | 24.61 - 53.80 % |[13][14] |

Experimental Protocols for Phytochemical Analysis

A systematic approach is required for the accurate analysis of phytochemicals in C. azarolus. The general workflow involves sample preparation, extraction, quantification, and identification.

Caption: General workflow for the phytochemical analysis of Crataegus azarolus.

4.1. Sample Preparation and Extraction

-

Preparation: Fresh plant parts (leaves, fruits, or flowers) are washed, air-dried or freeze-dried, and ground into a fine powder.[2][5]

-

Extraction: The powdered material is extracted using a suitable solvent. Common methods include:

-

Concentration: The resulting extract is filtered (e.g., through Whatman No. 1 paper) and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[2][5]

4.2. Spectrophotometric Assays These methods are used for the rapid quantification of total phytochemical classes.

-

Total Polyphenol Content (Folin-Ciocalteu Method):

-

Mix an aliquot of the extract (e.g., 0.5 mL) with Folin-Ciocalteu reagent (e.g., 0.5 mL, 10%).[6]

-

After a few minutes, add a sodium carbonate solution (e.g., 1 mL, 7.5% Na₂CO₃).[6]

-

Incubate the mixture in the dark for a specified time (e.g., 1 hour).[6]

-

Measure the absorbance at ~760 nm.[6]

-

Quantify the content using a standard curve prepared with gallic acid. Results are expressed as mg of gallic acid equivalents (GAE) per gram of extract or dry matter.[6][18]

-

-

Total Flavonoid Content (Aluminum Trichloride Method):

-

Mix the extract (e.g., 1 mL) with a 2% methanolic aluminum trichloride (AlCl₃) solution (e.g., 1 mL).[6]

-

Incubate the mixture in the dark for 15 minutes.[6]

-

Measure the absorbance at ~430 nm.[6]

-

Calculate the flavonoid content using a quercetin standard curve. Results are expressed as mg of quercetin equivalents (QE).

-

-

Condensed Tannin Content (Vanillin Method):

4.3. Chromatographic Separation and Identification Chromatographic techniques are essential for separating, identifying, and quantifying individual compounds.

-

High-Performance Liquid Chromatography (HPLC):

-

Sample Prep: The dried extract is redissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm membrane filter.[6][9]

-

System: A typical system consists of a C18 reversed-phase column.

-

Mobile Phase: A gradient elution is commonly used, involving two solvents such as (A) water with a small percentage of formic or acetic acid and (B) acetonitrile or methanol.

-

Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the eluting compounds at specific wavelengths (e.g., 280 nm for phenolics, 320 nm for cinnamic acids, 360 nm for flavonols).

-

Quantification: Compounds are identified by comparing their retention times and UV spectra with those of authentic standards. Quantification is achieved by creating calibration curves for each standard.[9][11]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

LC-MS, particularly with an Electrospray Ionization (ESI) source, is a powerful tool for structural elucidation.[6]

-

The LC system separates the compounds as described for HPLC.

-

The eluent is introduced into the mass spectrometer, which provides mass-to-charge ratio (m/z) data.

-

Operating in negative ionization mode is common for phenolic compounds.[6] By analyzing the fragmentation patterns (MS/MS), precise identification of compounds, even without standards, is possible.

-

Bioactivity and Associated Signaling Pathways

The phytochemicals in C. azarolus exert their therapeutic effects by modulating key cellular signaling pathways.

5.1. Anti-inflammatory Activity Chronic inflammation is a key factor in many diseases. C. azarolus extracts and isolated compounds, such as the triterpene fupenzic acid, have demonstrated significant anti-inflammatory properties.[1] The primary mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1]

Caption: Inhibition of the NF-κB signaling pathway by C. azarolus bioactives.

This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory mediators like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (NOS-2).[1]

5.2. Cardioprotective Effects The traditional use of hawthorn for heart conditions is supported by modern research demonstrating multiple cardioprotective mechanisms.[19][20] These effects are often linked to the activation of pro-survival signaling pathways, such as the PI3K/Akt pathway, and the modulation of hypoxia-inducible factors (HIF-1).[21][22]

Caption: Cardioprotective signaling via the PI3K/Akt pathway by C. azarolus bioactives.

Activation of the Akt pathway contributes to endothelial protection, vasodilation (through nitric oxide production), and the prevention of apoptosis in cardiac cells, which is particularly relevant in the context of ischemia/reperfusion injury.[19][21][23] Furthermore, hawthorn extracts can protect the endothelium by inhibiting destabilizing pathways (e.g., Ca²⁺/PKC/RhoA) and activating stabilizing ones (e.g., cAMP/Epac1/Rap1).[19]

Conclusion

Crataegus azarolus is a rich source of a wide range of bioactive phytochemicals, with flavonoids, phenolic acids, and triterpenoids being of primary pharmacological interest. This guide has summarized the key compounds, provided quantitative data, and detailed the standard experimental protocols for their analysis. The potent anti-inflammatory and cardioprotective effects of C. azarolus are substantiated by its ability to modulate critical cellular signaling pathways, including the NF-κB and PI3K/Akt pathways. The comprehensive data presented herein underscore the significant potential of C. azarolus as a source for developing new pharmaceuticals and nutraceuticals. Further research should focus on clinical trials to validate these preclinical findings and on bioavailability studies to understand the absorption and metabolism of its key active constituents.

References

- 1. Exploring the anti-inflammatory activity of fupenzic acid using network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Composition, Antioxidant, Anti-Inflammatory, and Antiproliferative Activities of the Plant Lebanese Crataegus Azarolus L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant activity and protective effect of phyto‐active compounds of Crataegus azarolus berries decoction extract against acetic acid‐induced hepatorenal injuries in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Phytochemical Properties of Crataegus azarolus Berries Decoction Extract and Evaluation of its Protective Activity Against Acetic Acid-Induced Ulcerative Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijbbb.org [ijbbb.org]

- 10. [2509.03670] Analysis of the Metabolic Profile and Biological Activity of Hawthorn Species Twigs: Crataegus azarolus and Crataegus monogyna [arxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Quantification of procyanidins in oral herbal medicinal products containing extracts of Crataegus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Volatile Compounds, Phenolic Content, and Antioxidant Capacity in Sultan Hawthorn (Crataegus azarolus L.) Leaves [jast.modares.ac.ir]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Physicochemical Characterization, Antioxidant Activity, and Phenolic Compounds of Hawthorn (Crataegus spp.) Fruits Species for Potential Use in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of Crataegus Usage in Cardiovascular Disease Prevention: An Evidence-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Roles and Mechanisms of Hawthorn and Its Extracts on Atherosclerosis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Crataegus Extract WS®1442 Stimulates Cardiomyogenesis and Angiogenesis From Stem Cells: A Possible New Pharmacology for Hawthorn? [frontiersin.org]

- 23. mdpi.com [mdpi.com]

Bioactive Compounds in Azarole (Crataegus azarolus) Fruit and Leaves: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Azarole (Crataegus azarolus L.), a member of the Rosaceae family, is a fruit-bearing shrub or small tree native to the Mediterranean region. Traditionally utilized for its nutritional and medicinal properties, Azarole is gaining increasing attention within the scientific community for its rich and diverse profile of bioactive compounds. These phytochemicals, present in both the fruit and leaves, exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. This technical guide provides an in-depth overview of the bioactive compounds found in Azarole fruit and leaves, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways affected. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Analysis of Bioactive Compounds

The fruit and leaves of Crataegus azarolus are rich sources of various classes of bioactive compounds, most notably polyphenols, including flavonoids and phenolic acids. The concentration of these compounds can vary depending on factors such as the part of the plant, geographical origin, and harvest time.

Phenolic Compounds in Azarole Fruit

The fruit of the Azarole is a complex matrix of organic acids, polyphenols, monoterpenes, and vitamins.[1] Studies have shown that polyphenols constitute a significant portion of the bioactive compounds in the fruit.[1] The total phenolic content in the fruit pulp and peel has been reported to be 26.31 mg/100g and 142.46 mg/100g of fresh weight, respectively.[2]

A detailed analysis of Azarole fruit has identified several cinnamic acids, flavonols, benzoic acids, catechins, tannins, monoterpenes, and organic acids.[3] The concentrations of these individual compounds are summarized in Table 1.

Table 1: Quantitative Data of Bioactive Compounds in Azarole Fruit

| Bioactive Class | Compound | Concentration (mg/kg fresh weight) | Reference |

| Cinnamic Acids | Caffeic acid | 13.136 ± 8.769 | [3] |

| Chlorogenic acid | 74.328 ± 31.425 | [3] | |

| Coumaric acid | Not specified | [3] | |

| Ferulic acid | Not specified | [3] | |

| Flavonols | Quercetin | Not specified | [3] |

| Quercitrin | Not specified | [3] | |

| Benzoic Acids | Ellagic acid | Not specified | [3] |

| Gallic acid | Not specified | [3] | |

| Catechins | Catechin | Not specified | [3] |

| Epicatechin | 68.41% of total phenolics in pulp | [2] | |

| Tannins | Castalagin | Not specified | [3] |

| Vescalagin | Not specified | [3] | |

| Monoterpenes | Limonene | Not specified | [3] |

| Phellandrene | Not specified | [3] | |

| Sabinene | Not specified | [3] | |

| γ-Terpinene | Not specified | [3] | |

| Terpinolene | Not specified | [3] | |

| Organic Acids | Citric acid | Not specified | [3] |

| Malic acid | Not specified | [3] | |

| Oxalic acid | Not specified | [3] | |

| Tartaric acid | Not specified | [3] | |

| Vitamins | Vitamin C | 300 mg/kg | [3] |

| Triterpenoids | Oleanolic acid | Detected | [4] |

| Ursolic acid | Detected | [4] | |

| α-Amyrin | Detected | [4] | |

| β-Amyrin | Detected | [4] | |

| Fatty Acids | α-Linoleic acid | 31.402 - 37.202% of total oil | [4] |

| Linoleic acid | 9.686 - 21.556% of total oil | [4] |

Bioactive Compounds in Azarole Leaves

Azarole leaves are a particularly rich source of phenolic compounds, with a total phenolic content reported to be around 152.38 mg/100 g of fresh weight.[2] Isoquercitrin has been identified as the major phenolic compound in the leaves, constituting 44.9% of the total phenolics.[2] Other significant flavonoids found in the leaves include hyperoside and vitexin-rhamnose.[5]

Table 2: Quantitative Data of Bioactive Compounds in Azarole Leaves

| Bioactive Class | Compound | Concentration/Relative Abundance | Reference |

| Total Phenols | - | 152.38 mg/100g fresh weight | [2] |

| Flavonoids | Isoquercitrin | 44.9% of total phenolics | [2] |

| Hyperoside | 28.12 - 30.26% of major flavonoids | [5] | |

| Vitexin-rhamnose | 18.00 - 30.30% of major flavonoids | [5] | |

| Quercetin | Detected | [5] | |

| Kaempferol | Detected | [5] | |

| Apigenin | Detected | [5] | |

| Luteolin | Detected | [5] | |

| Rutin | Detected | [5] |

Experimental Protocols

Extraction of Bioactive Compounds

A common method for the extraction of phenolic compounds from Azarole fruit and leaves involves maceration with an aqueous-acetone solvent.

-

Sample Preparation: Fresh leaves, fruit peel, and pulp are separated and ground.

-

Extraction: The ground plant material is macerated in an 80% acetone solution at a ratio of 1:10 (w/v) for 24 hours at 4°C. The process is repeated three times.

-

Filtration and Concentration: The combined extracts are filtered, and the acetone is removed under reduced pressure at 40°C. The resulting aqueous extract is then lyophilized.[2]

For the analysis of fatty acids and triterpenoids, oven-drying of the fruit followed by grinding is performed. The oil is then extracted, and the compounds are analyzed.[4][6]

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is a standard technique for the identification and quantification of phenolic compounds in Azarole extracts.[3][7]

-

Instrumentation: A typical HPLC system includes a quaternary pump, a degasser, an autosampler, and a PDA detector.

-

Column: A C18 reversed-phase column (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm) is commonly used for separation.[7]

-

Mobile Phase: A gradient elution is typically employed, using a mixture of acidified water (e.g., with acetic or formic acid) and an organic solvent like methanol or acetonitrile.

-

Detection: The PDA detector is set to scan a range of wavelengths (e.g., 200-600 nm) to detect different classes of phenolic compounds based on their UV-Vis spectra.

-

Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample with those of authentic standards at their respective maximum absorption wavelengths.[3][7]

Antioxidant Activity Assays

The antioxidant potential of Azarole extracts is often evaluated using various in vitro assays.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the extract to donate a hydrogen atom to the stable DPPH radical, causing a color change that is measured spectrophotometrically at 517 nm. The results are often expressed as the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[8]

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This method assesses the ability of the extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured at 593 nm.

-

β-Carotene Bleaching Assay: This assay evaluates the ability of the extract to inhibit the oxidation of linoleic acid, which prevents the bleaching of β-carotene. The absorbance is measured at 470 nm over time.[8]

Signaling Pathways and Molecular Mechanisms

Emerging research indicates that the bioactive compounds in Crataegus azarolus can modulate various cellular signaling pathways, contributing to their observed pharmacological effects.

Induction of Apoptosis in Cancer Cells

Extracts from Crataegus azarolus leaves have been shown to induce apoptosis (programmed cell death) in human colorectal cancer cells.[1][7] The proposed mechanism involves the activation of the extrinsic apoptosis pathway.

Caption: Extrinsic apoptosis pathway induced by C. azarolus extract.

The ethyl acetate extract of C. azarolus has been observed to induce the cleavage of caspase-8, a key initiator caspase in the extrinsic pathway.[7] This event subsequently leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][7] Furthermore, the extract enhances the expression of p21, a cyclin-dependent kinase inhibitor involved in cell cycle arrest, independent of p53 activation.[7]

Modulation of Inflammatory Pathways

The anti-inflammatory properties of flavonoids, abundant in Azarole, are often attributed to their ability to modulate key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][9]

Caption: Inhibition of inflammatory pathways by Azarole compounds.

Flavonoids can inhibit the activation of the NF-κB pathway, a crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[10][11] They can also interfere with the MAPK signaling cascades (including ERK, JNK, and p38), which are upstream regulators of NF-κB and also play a direct role in the inflammatory response.[12][13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of bioactive compounds from Crataegus azarolus.

Caption: General workflow for Azarole bioactive compound analysis.

Conclusion and Future Directions

Crataegus azarolus represents a promising natural source of bioactive compounds with significant potential for applications in the pharmaceutical and nutraceutical industries. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development. The elucidation of the molecular mechanisms, particularly the modulation of key signaling pathways such as those involved in apoptosis and inflammation, opens up new avenues for targeted drug discovery.

Future research should focus on:

-

Comprehensive Profiling: Utilizing advanced analytical techniques like UPLC-QTOF-MS/MS for a more exhaustive identification and quantification of bioactive compounds in different Azarole varieties and geographical locations.

-

In Vivo Studies: Validating the in vitro findings through well-designed animal models and eventually human clinical trials to establish the efficacy and safety of Azarole extracts and their purified compounds.

-

Synergistic Effects: Investigating the potential synergistic or antagonistic interactions between different bioactive compounds present in the extracts.

-

Bioavailability and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of Azarole's bioactive compounds to optimize their therapeutic potential.

By continuing to explore the rich phytochemical landscape of Crataegus azarolus, the scientific community can unlock its full potential for the development of novel therapeutic agents for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic potentials of Crataegus azarolus var. eu- azarolus Maire leaves and its isolated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Crataegus azarolus Leaves Induce Antiproliferative Activity, Cell Cycle Arrest, and Apoptosis in Human HT-29 and HCT-116 Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phytochemical Properties of Crataegus azarolus Berries Decoction Extract and Evaluation of its Protective Activity Against Acetic Acid-Induced Ulcerative Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalsciencebooks.info [globalsciencebooks.info]

- 11. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Extra virgin olive oil polyphenolic extracts downregulate inflammatory responses in LPS-activated murine peritoneal macrophages suppressing NFκB and MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Traditional Medicinal Uses of Crataegus azarolus: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Crataegus azarolus L., commonly known as the Azarole hawthorn or Mediterranean medlar, is a species of hawthorn native to the Mediterranean region. Belonging to the Rosaceae family, this plant has been a cornerstone of traditional medicine for centuries, with a rich history of use in treating a variety of ailments.[1][2] Its therapeutic applications, particularly for cardiovascular and inflammatory conditions, have garnered significant interest in the scientific community, paving the way for modern pharmacological research and drug development.[1] This technical guide provides an in-depth overview of the traditional medicinal uses of C. azarolus, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms of action.

Traditional Preparations and Dosages

The leaves, flowers, and fruits of Crataegus azarolus are the primary parts used for medicinal purposes.[3] Traditional preparations typically involve simple aqueous extractions to harness the plant's bioactive compounds.

-

Infusion: This method is commonly used for the delicate flowers and leaves. It involves steeping the plant material in hot water to extract volatile compounds and other water-soluble constituents.[4][5] A general guideline for preparing a medicinal tea is to use 0.5-5 grams of dried herb per cup of water, consumed three times a day.[4]

-

Decoction: For the harder plant parts, such as the berries and bark, a decoction is the preferred method.[4][6] This involves simmering the plant material in water for a longer duration (typically 20-45 minutes) to ensure the extraction of less soluble compounds.[4][7] A common decoction preparation for C. azarolus berries involves boiling 1 gram of the powdered berries in 10 mL of water for 5 minutes.[8]

While specific traditional dosages for C. azarolus are not always precisely documented, general dosages for the Crataegus genus in traditional Western herbalism for cardiovascular support are available. These include:

-

Dried fruit: 0.3–1.0 g as an infusion three times daily.[9]

-

Liquid extract (1:1 in 25% alcohol): 0.5–1.0 mL three times daily.[9]

-

Tincture (1:5 in 45% alcohol): 1–2 mL three times daily.[9]

For standardized extracts of Crataegus species used in clinical trials for mild heart failure, dosages have ranged from 160 to 1,800 mg per day in divided doses.[10] It is crucial to note that the optimal dosage can vary depending on the specific preparation and the condition being treated.

Phytochemical Composition

Crataegus azarolus is rich in a diverse array of bioactive phytochemicals, which are believed to be responsible for its therapeutic effects. The primary classes of compounds include flavonoids, proanthocyanidins, and phenolic acids.

Table 1: Phytochemical Screening of Crataegus azarolus Leaf Extracts

| Bioactive Component | Aqueous Extract | Ethanolic Extract | Methanolic Extract |

| Saponins | +++ | ++ | ++ |

| Phenols | +++ | +++ | +++ |

| Terpenoids | +++ | ++ | ++ |

| Flavonoids | +++ | +++ | +++ |

| Amino acids | +++ | + | + |

| Reducing sugars | +++ | + | + |

| Lignin | +++ | - | - |

| Cardiac glycosides | ++ | + | + |

| Resins | + | + | + |

| Carbohydrates | + | - | - |

| Phlobatannins | + | - | - |

| Flavones | + | - | - |

| Alkaloids | - | - | - |

| Tannins | - | ++ | ++ |

| Quinone | - | - | - |

| Coumarin | - | - | - |

| Sterols/Steroids | - | - | - |

| Diterpenes | - | - | - |

| Anthraquinones | - | - | - |

| Anthocyanin | - | - | - |

| Fixed oils and lipids | - | - | - |

| Key: +++ (high concentration), ++ (moderate concentration), + (low concentration), - (absent) |

Table 2: Quantitative Analysis of Phytochemicals in Crataegus azarolus

| Phytochemical | Plant Part | Extraction Method | Concentration | Reference |

| Total Polyphenols | Berries | Decoction | 107.7 ± 1.43 mg GAE/g DM | [11] |

| Total Flavonoids | Berries | Decoction | 21.89 ± 3.35 mg TAE/g DM | [11] |

| Total Tannins | Berries | Decoction | 18.41 ± 0.34 mg TAE/g DM | [11] |

| Condensed Tannins | Berries | Decoction | 6.09 ± 0.62 mg C/g DM | [11] |

| Chlorogenic Acid | Berries | Decoction (LC-ESI-MS) | 406,975 ppm | [11] |

| Hyperoside | Berries | Decoction (LC-ESI-MS) | 1,123 ppm | [11] |

GAE: Gallic Acid Equivalent; TAE: Tannic Acid Equivalent; C: Catechin Equivalent; DM: Dry Matter.

Pharmacological Activities and Mechanisms of Action

The rich phytochemical profile of Crataegus azarolus translates into a wide range of pharmacological activities, with significant potential for the development of novel therapeutics.

Antioxidant Activity

The antioxidant properties of C. azarolus are primarily attributed to its high content of phenolic compounds, which can neutralize free radicals and chelate metal ions.

Table 3: Antioxidant Activity of Crataegus azarolus Extracts

| Extract | Assay | IC50 Value | Reference |

| Berries Decoction | DPPH Radical Scavenging | 164.17 ± 4.78 µg/mL | [11] |

| Flowers Ethanolic Extract | DPPH Radical Scavenging | 0.021 ± 0.001 mg/mL | [12] |

| Flowers Ethanolic Extract | Fe2+ Chelating Activity | 0.025 ± 0.008 mg/mL | [12] |

| Methanolic Extract | DPPH Radical Scavenging | 20.96 ± 0.34 µg/mL | [4] |

Anti-inflammatory Activity

Crataegus azarolus extracts have demonstrated significant anti-inflammatory effects, primarily through the modulation of key inflammatory signaling pathways. Fupenzic acid, a pentacyclic triterpene isolated from the leaves, has been shown to suppress the expression of inflammatory mediators like NOS-2 and COX-2 by inhibiting the NF-κB pathway.[1] Flavonoids present in the plant also contribute to this activity by targeting both the NF-κB and MAPK signaling pathways.[11][13]

Cardioprotective Effects

Traditionally, Crataegus species are renowned for their cardiotonic properties.[9] Research suggests that extracts can improve endothelial function through the inhibition of the calcium/PKC/Rho A signaling pathway and activation of the cAMP/Epac1/Rap1 pathway.[14] Furthermore, components of hawthorn have been shown to have anti-apoptotic effects in ischemic myocardial injury, potentially through the activation of the Akt/HIF-1 and Akt/FoxO3a signaling pathways.[15] Proanthocyanidins, a major class of compounds in C. azarolus, are known to inhibit the PI3K/Akt/mTOR signaling pathway, which is implicated in cell growth and survival.[16][17]

Other Traditional Uses

Beyond its cardiovascular and anti-inflammatory applications, C. azarolus has been traditionally used for a range of other conditions:

-

Digestive Health: The fruits are used as a digestive aid, and the plant is employed to treat diarrhea, constipation, and other gastrointestinal complaints.[3][18][19]

-

Sedative and Anxiolytic: Hawthorn preparations have been traditionally used to alleviate stress, nervousness, and sleep disorders.[20][21]

-

Metabolic Disorders: There is traditional and emerging scientific evidence for its use in managing hyperglycemia and hyperlipidemia.[22]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on Crataegus azarolus.

Plant Material and Extraction

1. Decoction of Berries:

-

Collect mature Crataegus azarolus berries and wash them.

-

Dry the edible part of the fruit in an air-ventilated oven at 40°C.

-

Grind the dried fruit into a powder.

-

Prepare a 1:10 (w/v) decoction by boiling 1 g of the powder in 10 mL of double-distilled water for 5 minutes.

-

Filter the resulting decoction through Whatman filter paper.[8]

2. Maceration of Leaves:

-

Powder the dried leaves of Crataegus azarolus.

-

Place 100 g of the leaf powder in a flask with 500 mL of the desired solvent (distilled water, ethanol, or methanol).

-

Macerate and stir the mixture for one week at room temperature.

-

Collect the macerate and filter it using filter paper.

-

For alcoholic extracts, concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure.[1]

Phytochemical Analysis

1. Determination of Total Polyphenols (Folin-Ciocalteu Method):

-

Mix 0.5 mL of the plant extract with 0.5 mL of Folin-Ciocalteu reagent (10%).

-

Add 1 mL of sodium carbonate (Na₂CO₃, 7.5%).

-

Keep the mixture in the dark for 1 hour.

-

Measure the absorbance at 760 nm.

-

Express the results as milligrams of gallic acid equivalents per gram of dry matter (mg GAE/g DM).[11]

2. Determination of Total Flavonoids (Aluminum Trichloride Method):

-

Mix 1 mL of the plant extract with 1 mL of methanolic aluminum trichloride (AlCl₃, 2%) solution.

-

Incubate the mixture in the dark for 15 minutes.

-

Measure the absorbance at 430 nm.

-

Express the results as milligrams of quercetin equivalents per gram of dry matter (mg QE/g DM).[11]

Pharmacological Assays

1. DPPH Radical Scavenging Activity:

-

Prepare various concentrations of the plant extract.

-

Add 50 µL of the extract to 1.95 mL of a DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (60 µM in methanol).

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm against a blank.

-

Calculate the percentage of inhibition and determine the IC50 value.

2. In Vitro Anti-inflammatory Assay (LPS-induced Macrophages):

-

Culture RAW 264.7 murine macrophages in DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in 12-well plates at a density of 1x10⁶ cells/well.

-

After 24 hours, pre-treat the cells with different concentrations of the plant extract for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at 100 ng/mL for 24 hours.

-

Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.[1]

References

- 1. Exploring the anti-inflammatory activity of fupenzic acid using network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant activity and protective effect of phyto‐active compounds of Crataegus azarolus berries decoction extract against acetic acid‐induced hepatorenal injuries in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vitalplan.com [vitalplan.com]

- 4. chestnutherbs.com [chestnutherbs.com]

- 5. grassrootsremedies.co.uk [grassrootsremedies.co.uk]

- 6. betjemanandbarton.com [betjemanandbarton.com]

- 7. blog.mountainroseherbs.com [blog.mountainroseherbs.com]

- 8. Phytochemical Properties of Crataegus azarolus Berries Decoction Extract and Evaluation of its Protective Activity Against Acetic Acid-Induced Ulcerative Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Notebook Frameset [oceanecology.ca]

- 10. drugs.com [drugs.com]

- 11. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rjptonline.org [rjptonline.org]

- 16. researchgate.net [researchgate.net]

- 17. The PI3K/Akt pathway is involved in procyanidin-mediated suppression of human colorectal cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Hawthorn - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ptfarm.pl [ptfarm.pl]

- 22. researchgate.net [researchgate.net]

Ethnobotanical Survey and Pharmacological Potential of Azarole (Crataegus azarolus L.) in Mediterranean Regions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical composition, and pharmacological activities of Azarole (Crataegus azarolus L.), a hawthorn species native to the Mediterranean basin. This document summarizes quantitative ethnobotanical data, details key experimental protocols for its analysis, and visualizes relevant biological pathways to support further research and development in the fields of pharmacognosy and drug discovery.

Ethnobotanical Significance of Crataegus azarolus in the Mediterranean

Crataegus azarolus, commonly known as Azarole or Mediterranean medlar, has a long history of use in the traditional medicine of Mediterranean countries.[1] It is valued for its fruits, leaves, and flowers, which are prepared in various ways to treat a range of ailments.[2]

Quantitative Ethnobotanical Data

An ethnopharmacological survey conducted in the Tabarka and Ain Draham regions of northwestern Tunisia provides valuable quantitative insights into the traditional uses of C. azarolus. The following table summarizes the main findings of this survey, highlighting the prevalence of its use for various health conditions.

| Pathology/Use | Frequency of Citation (%) | Plant Part(s) Used | Preparation Method(s) |

| Cardiovascular System Disorders | 31.02 | Fruits, Leaves, Flowers, Roots | Direct consumption (fruits), Decoction, Maceration, Infusion |

| Gastrointestinal Disorders | 18.61 | Fruits, Leaves, Flowers, Roots | Direct consumption (fruits), Decoction, Maceration, Infusion |

| Diabetes | 17.52 | Fruits, Leaves, Flowers, Roots | Decoction, Maceration, Infusion |

| Influenza and Sore Throats | 6.93 | Not specified | Not specified |

| Fertility Enhancement | 6.57 | Not specified | Not specified |

| Endocrine Function Stimulation | 4.74 | Not specified | Not specified |

| Data sourced from an ethnopharmacological survey in Tabarka and Ain Draham, Tunisia.[3] |

The survey also indicated that the fruit is the most commonly used part of the plant (68% of uses), followed by the flowers (18%).[3] The primary mode of administration is oral (91.74%), with preparations such as decoctions, infusions, and macerations being common for the leaves, flowers, and roots.[3]

Experimental Protocols for Phytochemical and Bioactivity Analysis

The therapeutic properties of C. azarolus are attributed to its rich phytochemical composition, including polyphenols, flavonoids, and tannins. This section details standard experimental protocols for the extraction, quantification, and evaluation of the antioxidant activity of bioactive compounds from C. azarolus.

General Experimental Workflow

The following diagram illustrates a typical workflow for the ethnobotanical and phytochemical investigation of Crataegus azarolus.

Preparation of Plant Extracts

-

Decoction: A specified amount of dried, powdered plant material (e.g., 1 g of berries) is boiled in a specific volume of distilled water (e.g., 10 mL) for a set time (e.g., 5 minutes). The mixture is then filtered to obtain the aqueous extract.

-

Maceration: Powdered plant material (e.g., 100 g of leaves) is soaked in a solvent (e.g., 500 mL of methanol, ethanol, or water) at room temperature for an extended period (e.g., 1 week) with periodic stirring. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.[3]

-

Solvent Partitioning: A crude extract (e.g., methanolic) can be further fractionated by resuspending it in water and sequentially partitioning it with solvents of increasing polarity, such as chloroform, diethyl ether, and ethyl acetate, to separate compounds based on their solubility.

Quantification of Phytochemicals

Total Phenolic Content (Folin-Ciocalteu Method)

-

Mix 0.1 mL of the plant extract with 0.5 mL of Folin-Ciocalteu reagent (diluted 1:10).

-

After 4 minutes, add 0.4 mL of 7.5% sodium carbonate (Na2CO3) solution.

-

Incubate the mixture in the dark at room temperature for 90 minutes.

-

Measure the absorbance at 760 nm.

-

Express the results as milligrams of gallic acid equivalents per gram of dry weight (mg GAE/g DW).

Total Flavonoid Content (Aluminum Chloride Method)

-

Mix 1 mL of the plant extract with 1 mL of 2% methanolic aluminum trichloride (AlCl3) solution.

-

Incubate the mixture in the dark for 15 minutes.

-

Measure the absorbance at 430 nm.

-

Express the results as milligrams of quercetin equivalents per gram of dry matter (mg QE/g DM).

Total Tannin Content

-

To 0.05 mL of the extract, add 0.5 mL of 50% Folin-Ciocalteu solution and let it stand for 5 minutes.

-

Add 1 mL of 20% sodium carbonate solution.

-

Incubate in the dark for 15 minutes and then centrifuge at 1000 x g for 5 minutes.

-

Measure the absorbance of the supernatant at 730 nm.

-

Express the results as milligrams of tannic acid equivalents per gram of dry matter (mg TAE/g DM).

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

A solution of DPPH in methanol is prepared.

-

The plant extract at various concentrations is added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm.

-

The scavenging activity is calculated as the percentage of DPPH discoloration, and the IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with potassium persulfate.

-

The ABTS•+ solution is diluted with a buffer to a specific absorbance at 734 nm.

-

The plant extract at various concentrations is added to the ABTS•+ solution.

-

The absorbance is read after a set incubation time.

-

The percentage of inhibition is calculated, and the results are often expressed as Trolox equivalents.

Reducing Power Assay

-

The plant extract is mixed with phosphate buffer and potassium ferricyanide.

-

The mixture is incubated at 50°C for 20 minutes.

-

Trichloroacetic acid is added to stop the reaction.

-

The supernatant is mixed with distilled water and ferric chloride.

-

The absorbance is measured at 700 nm. An increase in absorbance indicates increased reducing power.

β-Carotene Bleaching Assay [4]

-

A β-carotene/linoleic acid emulsion is prepared.

-

The plant extract is added to the emulsion.

-

The absorbance is measured at 470 nm immediately and after incubation at 50°C for a set period (e.g., 2 hours).

-

The antioxidant activity is determined by measuring the inhibition of β-carotene bleaching.

Signaling Pathways in Crataegus Bioactivity

Recent studies have begun to elucidate the molecular mechanisms underlying the pharmacological effects of Crataegus species. Polysaccharides from hawthorn have been shown to exert immunomodulatory effects by activating the Toll-Like Receptor 4 (TLR4) and subsequently the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] This pathway is central to the inflammatory response.

Activation of TLR4 by Crataegus polysaccharides initiates a downstream signaling cascade that leads to the activation of the IKK complex. This complex then phosphorylates the inhibitory protein IκBα, targeting it for degradation. The degradation of IκBα releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of pro-inflammatory genes, such as those for TNF-α, IL-6, and IL-1β.[5][6] Understanding this pathway provides a basis for investigating the immunomodulatory and anti-inflammatory potential of C. azarolus constituents.

Conclusion and Future Directions

The ethnobotanical evidence, particularly from the Mediterranean region, strongly supports the traditional use of Crataegus azarolus for a variety of health conditions, most notably cardiovascular and metabolic disorders. The plant is a rich source of bioactive phytochemicals with demonstrable antioxidant properties. The elucidation of its interaction with key signaling pathways, such as the NF-κB pathway, opens new avenues for targeted drug discovery and the development of novel therapeutics.

Future research should focus on:

-

Conducting broader, multi-regional quantitative ethnobotanical surveys to create a more comprehensive map of C. azarolus use across the Mediterranean.

-

Isolation and structural elucidation of the specific compounds responsible for the observed pharmacological activities.

-

In-depth investigation of the molecular mechanisms of action for its various traditional uses, moving beyond antioxidant and anti-inflammatory effects.

-

Preclinical and clinical studies to validate the safety and efficacy of standardized C. azarolus extracts for therapeutic applications.

This guide serves as a foundational resource for researchers and professionals, providing the necessary data and methodologies to advance the scientific understanding and potential therapeutic application of this important Mediterranean medicinal plant.

References

An In-depth Technical Guide to the Antioxidant Properties of Azarole (Crataegus azarolus) Fruit Extracts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant properties of fruit extracts from Crataegus azarolus, commonly known as the Azarole or Mediterranean medlar. The potent antioxidant capacity of this fruit, attributed to its rich phytochemical profile, positions it as a promising candidate for the development of novel therapeutic agents and functional foods. This document synthesizes quantitative data from multiple studies, details the experimental protocols for key antioxidant assays, and elucidates the potential molecular signaling pathways involved in its antioxidant effects.

Quantitative Antioxidant Capacity and Phytochemical Composition

The antioxidant activity of Crataegus azarolus fruit extracts has been evaluated using various in vitro assays. The primary mechanisms of action include radical scavenging and metal ion reduction. The fruit's antioxidant potential is strongly correlated with its high concentration of phenolic compounds, particularly flavonoids and tannins.[1] The following tables summarize the quantitative data from several studies, providing a comparative view of the fruit's phytochemical content and antioxidant efficacy.

Table 1: Phytochemical Composition of Crataegus azarolus Fruit Extracts

| Phytochemical Constituent | Concentration | Method of Analysis | Reference |

| Total Polyphenols | 107.7 ± 1.43 mg GAE/g DM | Folin-Ciocalteu | [2] |

| Total Flavonoids | 21.89 ± 3.35 mg TAE/g DM | Aluminum Trichloride | [2] |

| Total Tannins | 18.41 ± 0.34 mg TAE/g DM | Folin-Ciocalteu | [2] |

| Condensed Tannins | 6.09 ± 0.62 mg C/g DM | Vanillin Method | [2] |

| Flavonols | Expressed as rutin equivalent | Aluminum Chloride | [3] |

| Anthocyanins | Expressed as cyanidin-3-glucoside equivalent | pH Differential Method | [3] |

| Carotenoids | Expressed as µg/mL of extract | Spectrophotometry | [3] |

Abbreviations: GAE (Gallic Acid Equivalents), TAE (Tannic Acid Equivalents), C (Catechin Equivalents), DM (Dry Matter).

Table 2: In Vitro Antioxidant Activity of Crataegus azarolus Fruit Extracts

| Antioxidant Assay | Result (IC50 or equivalent) | Reference |

| ABTS Radical Scavenging | IC50: 119.83 ± 7.28 µg/mL | [3] |

| DPPH Radical Scavenging | IC50: 164.17 ± 4.78 µg/mL | |

| Ferric Reducing Antioxidant Power (FRAP) | 0.32–1.84 mmol Fe++/g dw | [4] |

| Metal Chelating Activity | Concentration-dependent | [5] |

Abbreviations: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (Ferric Reducing Antioxidant Power), IC50 (half maximal inhibitory concentration), dw (dry weight).

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of the antioxidant properties of Crataegus azarolus fruit extracts.

Preparation of Fruit Extracts

A common method for preparing Crataegus azarolus fruit extract for antioxidant studies involves a decoction method.

-

Sample Preparation: Fresh, mature Azarole berries are collected and the edible parts are dried in a ventilated oven at 40°C. The dried fruit is then ground into a fine powder using an electric blender.[3]

-

Decoction: A specific amount of the powdered fruit is boiled in distilled water for a set period. The resulting decoction is then filtered, and the filtrate is used for subsequent analyses.[2]

-

Storage: The prepared extract is stored at -20°C until further use to maintain the stability of the bioactive compounds.[3]

Determination of Total Polyphenolic Content (Folin-Ciocalteu Method)

This method quantifies the total phenolic compounds in the extract.

-

Reagents: Folin-Ciocalteu reagent, gallic acid (standard), and sodium carbonate (Na₂CO₃) solution.

-

Procedure:

-

An aliquot of the fruit extract is mixed with diluted Folin-Ciocalteu reagent.

-

After a short incubation period, a solution of sodium carbonate is added to the mixture to ensure an alkaline environment, which is necessary for the redox reaction to occur.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 15 minutes).[2]

-

The absorbance of the resulting blue-colored solution is measured spectrophotometrically at a specific wavelength (e.g., 730 nm).[2]

-

-

Quantification: The total phenolic content is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of gallic acid. Results are typically expressed as milligrams of gallic acid equivalents per gram of dry matter (mg GAE/g DM).[2]

Determination of Total Flavonoid Content (Aluminum Chloride Colorimetric Method)

This assay is used to quantify the total flavonoid content in the extract.

-

Reagents: Aluminum trichloride (AlCl₃) solution, quercetin or tannic acid (standard), and methanol.

-

Procedure:

-

An aliquot of the fruit extract is mixed with a methanolic solution of aluminum trichloride.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 15 minutes).[2]

-

The absorbance of the resulting solution is measured spectrophotometrically at a specific wavelength (e.g., 430 nm).[2]

-

-

Quantification: The total flavonoid content is calculated from a standard curve prepared with known concentrations of a standard compound like quercetin or tannic acid. The results are expressed as milligrams of the standard equivalent per gram of dry matter (e.g., mg TAE/g DM).[2]

DPPH Radical Scavenging Assay

This assay measures the ability of the extract to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagents: DPPH solution in methanol.

-

Procedure:

-

Different concentrations of the fruit extract are added to a methanolic solution of DPPH.

-

The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured at 517 nm. The discoloration of the DPPH solution indicates the scavenging activity of the extract.

-

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined.

ABTS Radical Cation Scavenging Assay

This assay evaluates the extract's ability to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Reagents: ABTS solution and potassium persulfate.

-

Procedure:

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.

-

An aliquot of the fruit extract is added to the diluted ABTS•+ solution, and the absorbance is measured at 734 nm after a specific incubation time.

-

-

Calculation: The percentage of inhibition of absorbance is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as an IC50 value.[3]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of the extract to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Reagents: FRAP reagent (containing acetate buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and ferric chloride (FeCl₃) solution).

-

Procedure:

-

The FRAP reagent is freshly prepared and warmed to 37°C.

-

An aliquot of the fruit extract is mixed with the FRAP reagent.

-

The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time at 37°C. The formation of a blue-colored ferrous-TPTZ complex indicates the reducing power of the extract.

-

-

Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with known concentrations of ferrous sulfate (FeSO₄). The results are expressed as mmol of Fe²⁺ equivalents per gram of dry weight (mmol Fe++/g dw).[4]

Signaling Pathways and Molecular Mechanisms

The antioxidant effects of Crataegus species are not solely due to direct radical scavenging but are also attributed to the modulation of cellular signaling pathways involved in the endogenous antioxidant defense system and inflammatory responses. While research specifically on Crataegus azarolus fruit extract is emerging, studies on related Crataegus species and their constituents provide strong indications of the likely molecular mechanisms.

Nrf2/HO-1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Caption: Nrf2-mediated antioxidant response potentially activated by Azarole fruit extract.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain phytochemicals, Keap1 undergoes a conformational change, releasing Nrf2.[6] The liberated Nrf2 then translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase (GPx), thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[6][7] Studies on hawthorn extracts have demonstrated their ability to elevate the expression of Nrf2 and HO-1.[6][7]

Modulation of Inflammatory Signaling Pathways (NF-κB and MAPK)

Oxidative stress and inflammation are intricately linked. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response.

Caption: Potential inhibition of NF-κB and MAPK inflammatory pathways by Azarole extract.

Inflammatory stimuli can activate the MAPK and IKK (IκB kinase) signaling cascades. IKK activation leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including COX-2, iNOS, and various cytokines.[8] A study on fupenzic acid, a triterpene isolated from Crataegus azarolus leaves, demonstrated its ability to suppress inflammatory mediators like NOS-2 and COX-2 through the NF-κB pathway.[8] This suggests that compounds within the Azarole fruit may exert their antioxidant effects in part by mitigating inflammation through the inhibition of the NF-κB and potentially the MAPK signaling pathways.

Conclusion and Future Directions

Crataegus azarolus fruit extracts exhibit significant antioxidant properties, attributable to their rich composition of polyphenols, flavonoids, and tannins. This guide has provided a summary of the quantitative data supporting its antioxidant capacity and detailed the standard experimental protocols for its evaluation. Furthermore, the potential modulation of key cellular signaling pathways, such as Nrf2/HO-1, NF-κB, and MAPK, highlights the multifaceted mechanisms through which Azarole extracts may confer protection against oxidative stress.

For professionals in drug development and research, Crataegus azarolus represents a valuable natural source for the discovery of novel antioxidant and anti-inflammatory agents. Future research should focus on:

-

Bioactivity-guided fractionation to identify the specific compounds responsible for the observed antioxidant effects.

-

In-depth mechanistic studies to confirm the modulation of the Nrf2, NF-κB, and MAPK pathways by Azarole fruit extracts in various cell and animal models of oxidative stress.

-

Preclinical and clinical trials to evaluate the safety and efficacy of standardized Azarole fruit extracts for the prevention and treatment of diseases associated with oxidative stress and inflammation.

References

- 1. Berries, Leaves, and Flowers of Six Hawthorn Species (Crataegus L.) as a Source of Compounds with Nutraceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical Properties of Crataegus azarolus Berries Decoction Extract and Evaluation of its Protective Activity Against Acetic Acid-Induced Ulcerative Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant activity and protective effect of phyto‐active compounds of Crataegus azarolus berries decoction extract against acetic acid‐induced hepatorenal injuries in male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Chemical Composition, Antioxidant, Anti-Inflammatory, and Antiproliferative Activities of the Plant Lebanese Crataegus Azarolus L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Exploring the anti-inflammatory activity of fupenzic acid using network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Phenolic and Flavonoid Content of Crataegus azarolus Varieties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phenolic and flavonoid content found in various Crataegus azarolus (Azarole Hawthorn) varieties. The document summarizes quantitative data from multiple studies, details the experimental protocols for phytochemical analysis, and presents visual workflows for key methodologies. Crataegus species are widely recognized for their cardioprotective properties, which are largely attributed to their rich polyphenolic composition.[1][2][3] Understanding the phytochemical variance between different C. azarolus varieties and plant parts is crucial for standardization, quality control, and the development of new phytopharmaceuticals.

Quantitative Analysis of Phenolic and Flavonoid Content

The concentration of total phenolics and flavonoids in Crataegus azarolus is highly dependent on the variety, the specific plant organ, geographical location, and the solvent used for extraction.[4][5] The following tables summarize the quantitative data reported in the scientific literature.

Table 1: Total Phenolic and Flavonoid Content in Leaves of Crataegus azarolus

| Variety/Extract | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) | Reference |

| C. azarolus Methanolic Extract (ME) | 188.91 ± 0.63 mg GAE/g DW | 21.03 ± 0.81 mg QE/g DW | [1] |

| C. azarolus Chloroform Extract (CHE) | 149.08 ± 0.42 mg GAE/g DW | 24.46 ± 0.17 mg QE/g DW | [1] |

| C. azarolus Ethyl Acetate Extract (EAE) | 396.04 ± 1.20 mg GAE/g DW | 32.62 ± 0.03 mg QE/g DW | [1] |

| C. azarolus Aqueous Extract (AqE) | 38.25 ± 0.02 mg GAE/g DW | 2.12 ± 0.01 mg QE/g DW | [1] |

Abbreviations: GAE = Gallic Acid Equivalents; QE = Quercetin Equivalents; DW = Dry Weight.

Table 2: Total Phenolic and Flavonoid Content in Flowers of Crataegus azarolus Varieties

| Variety & Location | Plant Part | Total Phenolic Content (mg GAE/100g DW) | Total Flavonoid Content (mg QE/100g DW) | Reference |

| C. azarolus var. aronia (Serdj) | Floral Buds | 1638.7 ± 89.9 | 438.5 ± 21.9 | [4] |

| C. azarolus var. aronia (Serdj) | Opened Flowers | 1148.8 ± 36.4 | 337.8 ± 15.2 | [4] |

| C. azarolus var. eu-azarolus (Serdj) | Floral Buds | 1415.5 ± 23.8 | 389.5 ± 14.8 | [4] |

| C. azarolus var. eu-azarolus (Serdj) | Opened Flowers | 931.3 ± 31.9 | 280.9 ± 12.6 | [4] |

Note: Data was originally presented for ethyl acetate extracts. Flavonoid content was converted from proanthocyanidin equivalents for consistency where necessary.

Table 3: Total Phenolic and Flavonoid Content in Fruits (Berries) of Crataegus azarolus

| Genotype/Variety | Total Phenolic Content (mg/100g FW) | Total Flavonoid Content | Reference |

| 14 Tunisian Genotypes (Range) | 498.5 - 1477 | Not specified in this range | [6][7] |

| C. azarolus Berries Decoction | 148.5 ± 4.5 mg GAE/g DM | 38.5 ± 2.5 mg QE/g DM | [8] |

Abbreviations: FW = Fresh Weight; DM = Dry Matter.

Experimental Protocols

The following sections detail the standard methodologies for the extraction and quantification of phenolic and flavonoid compounds from Crataegus azarolus.

A robust extraction method is critical for the accurate quantification of phytochemicals. The following is a generalized protocol based on methods cited in the literature.[1][2]

-

Collection and Drying: Collect fresh plant material (leaves, flowers, or fruits).[1][2] Dry the material in the shade at room temperature or using a convection oven at low temperatures (e.g., 40-50°C) until a constant weight is achieved.[1][9]

-

Grinding: Grind the dried plant material into a fine, homogeneous powder using a Wiley mill or a suitable grinder to increase the surface area for extraction.[1][9]

-

Solvent Extraction:

-

Weigh a specific amount of the powdered plant material (e.g., 100 g).[1]

-

Macerate the powder in a solvent. Common solvents include methanol (80-85%), ethanol, ethyl acetate, or water.[1][2] The choice of solvent significantly impacts the yield and profile of extracted compounds.[1]

-

The ratio of plant material to solvent is typically around 1:5 to 1:10 (w/v).

-

Agitate the mixture for a prolonged period, ranging from several hours to several days, at room temperature.[1] Ultrasonic-assisted extraction (e.g., 30 minutes) can also be employed to enhance efficiency.[10][11]

-

-

Filtration and Concentration:

-

Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid plant residue.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C) to obtain a crude extract.[2] Aqueous extracts may be lyophilized (freeze-dried).[2]

-

-

Storage: Store the final dried extract in a cool, dark, and dry place until analysis.

Caption: Diagram 1: General Workflow for Sample Preparation and Extraction.

This colorimetric assay is based on the oxidation of phenolic compounds by the Folin-Ciocalteu reagent in an alkaline medium, resulting in a blue-colored complex.[1][4][12]

-

Reagent Preparation:

-

Folin-Ciocalteu Reagent: Typically diluted 1:10 (v/v) with distilled water just before use.[1][12]

-

Sodium Carbonate (Na₂CO₃) Solution: Prepare a 7.5% (w/v) or ~1 M solution in distilled water.[1][12]

-

Gallic Acid Standard Solutions: Prepare a stock solution of gallic acid and create a series of dilutions (e.g., 0-250 µg/mL) to generate a standard calibration curve.[12]

-

-

Assay Procedure:

-

Add a small volume of the plant extract (e.g., 50-100 µL) to a test tube.[1][4]

-

Add a specific volume of diluted Folin-Ciocalteu reagent (e.g., 0.5 - 5 mL).[1][12]

-

Mix and incubate for a short period (e.g., 3-5 minutes) at room temperature.[1][4]

-

Add a volume of the sodium carbonate solution (e.g., 0.4 - 4 mL) to the mixture to create alkaline conditions.[1][12]

-

Mix thoroughly and incubate the reaction mixture in the dark at room temperature for 30-90 minutes, or in a boiling water bath for 1 minute.[1][4]

-

-

Measurement and Calculation:

-

Measure the absorbance of the blue-colored solution at a wavelength of 760-765 nm using a spectrophotometer.[1][4][8]

-

Use the standard curve generated from the gallic acid solutions to calculate the TPC.

-

Express the results as milligrams of gallic acid equivalents per gram of dry weight (mg GAE/g DW).[1]

-

Caption: Diagram 2: Workflow for Total Phenolic Content (TPC) Assay.

This method relies on the formation of a stable complex between aluminum chloride (AlCl₃) and the keto and hydroxyl groups of flavonoids, which results in a colored product.[1][8]

-

Reagent Preparation:

-

Aluminum Chloride (AlCl₃) Solution: Prepare a 2% to 10% solution of AlCl₃ in methanol or ethanol.[1][8]

-

Potassium Acetate Solution (Optional but common): Prepare a 1 M solution of potassium acetate (CH₃COOK).[11][12]

-

Quercetin Standard Solutions: Prepare a stock solution of quercetin and create a series of dilutions to generate a standard calibration curve.[12]

-

-

Assay Procedure:

-

Add a volume of the plant extract (e.g., 0.5 - 1 mL) to a test tube.[1]

-

Add the AlCl₃ solution (e.g., 0.1 - 1 mL).[1]

-

In some variations, potassium acetate solution (0.1 mL) is also added.[11][12]

-

Add distilled water or methanol to reach a final volume.

-

Mix and incubate at room temperature for 10-30 minutes.[1]

-

-

Measurement and Calculation:

-

Measure the absorbance of the resulting solution at a wavelength between 415 nm and 430 nm using a spectrophotometer.[1][8]

-

Use the standard curve generated from the quercetin solutions to calculate the TFC.

-

Express the results as milligrams of quercetin equivalents per gram of dry weight (mg QE/g DW).[1]

-

Caption: Diagram 3: Workflow for Total Flavonoid Content (TFC) Assay.

Antioxidant Activity and its Relation to Phenolic Content

The therapeutic effects of Crataegus azarolus are often linked to the antioxidant capacity of its phenolic and flavonoid constituents.[1][13] These compounds can neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress, a key factor in various pathologies, including cardiovascular diseases.[1][2] Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly used to measure this free radical scavenging ability.[1][4]

Caption: Diagram 4: Conceptual Model of Antioxidant Action.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Chemical Composition, Antioxidant, Anti-Inflammatory, and Antiproliferative Activities of the Plant Lebanese Crataegus Azarolus L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Phytochemical Properties of Crataegus azarolus Berries Decoction Extract and Evaluation of its Protective Activity Against Acetic Acid-Induced Ulcerative Colitis in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijbbb.org [ijbbb.org]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Nutritional and Phytochemical Profile of Crataegus azarolus Berries

Abstract

Crataegus azarolus L., commonly known as the Azarole or Mediterranean Medlar, is a species belonging to the Rosaceae family, cultivated for centuries in the Mediterranean region.[1][2][3][4] Traditionally, its fruits, leaves, and flowers have been utilized in folk medicine, primarily for the treatment of cardiovascular ailments.[1][5][6][7][8] Modern scientific inquiry has sought to validate these ethnobotanical uses by characterizing the fruit's rich chemical composition. This technical guide provides a comprehensive overview of the nutritional and phytochemical profile of C. azarolus berries, intended for researchers, scientists, and professionals in the field of drug development. It consolidates quantitative data on macronutrients, micronutrients, and a wide array of bioactive compounds. Furthermore, it details the experimental protocols employed for their extraction, identification, and quantification, and visualizes key workflows and biological pathways to support further research and development into its therapeutic potential.

Nutritional Composition

The berries of Crataegus azarolus are a source of essential nutrients, including carbohydrates, proteins, vitamins, and minerals. The exact composition can vary between genotypes and growing conditions.[9][10][11]

Macronutrient Profile

The primary macronutrients in C. azarolus berries are carbohydrates, with a smaller protein component.

| Macronutrient | Average Content (per 100g fresh weight) | Source |

| Carbohydrates | 13 g | [1] |

| Proteins | 1 g | [1] |

Micronutrient Profile

The berries contain a significant array of minerals, particularly potassium and calcium, as well as a notable amount of Vitamin C.[1][9][10]

Table 1: Mineral Content of Crataegus azarolus Berries

| Mineral | Content Range (mg per 100g Fresh Weight) | Source(s) |

| Potassium (K) | 138.5 - 169.2 | [9][10] |

| Calcium (Ca) | 110 - 399.1 | [1][9][10] |

| Phosphorus (P) | ~100 | [1] |

| Magnesium (Mg) | ~70 | [1] |

| Sodium (Na) | 20 - 43.8 | [1][9][10] |

| Iron (Fe) | ~10 | [1] |

| Manganese (Mn) | ~2.5 | [1] |

| Copper (Cu) | ~2 | [1] |

Table 2: Vitamin Content of Crataegus azarolus Berries

| Vitamin | Average Content (mg per 100g Fresh Weight) | Source(s) |

| Vitamin C (Ascorbic Acid) | 31.4 - 300 | [1][9][10] |

Phytochemical and Bioactive Compound Profile

Crataegus azarolus berries are exceptionally rich in bioactive phytochemicals, which are believed to be the primary contributors to their medicinal properties.[1][6][12] The main classes include polyphenols (such as flavonoids and phenolic acids), organic acids, and monoterpenes.[1][13]

Phenolic Compounds

Phenolic compounds are a major focus of research due to their potent antioxidant and anti-inflammatory activities.[6] The profile includes a variety of phenolic acids and a diverse range of flavonoids.

Table 3: Major Phenolic Acids Identified in Crataegus azarolus Berries

| Phenolic Acid | Molecular Formula | Source(s) |

| Chlorogenic Acid | C₁₆H₁₈O₉ | [1][5] |

| Caffeic Acid | C₉H₈O₄ | [1] |

| Protocatechuic Acid | C₇H₆O₄ | [5] |

| Ellagic Acid | C₁₄H₆O₈ | [14] |

| Salicylic Acid | C₇H₆O₃ | [14] |

Table 4: Major Flavonoids and Other Polyphenols Identified in Crataegus azarolus

| Compound | Class | Molecular Formula | Source(s) |

| Hyperoside | Flavonol | C₂₁H₂₀O₁₂ | [5][7][15][16] |

| Epicatechin | Flavan-3-ol | C₁₅H₁₄O₆ | [15] |